Ethyl 2-bromo-2-(naphthalen-1-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKWXQNGGIRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540872 | |
| Record name | Ethyl bromo(naphthalen-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96155-82-7 | |
| Record name | Ethyl 2-bromo-2-(1-naphthyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96155-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl bromo(naphthalen-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Bromo 2 Naphthalen 1 Yl Acetate
Reformatsky Reaction Pathways
The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. beilstein-journals.org The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate. nih.gov
Zinc-Mediated Enolate Formation and Condensation with Carbonyl Electrophiles
The reaction commences with the oxidative addition of zinc metal into the carbon-bromine bond of ethyl 2-bromo-2-(naphthalen-1-yl)acetate. nih.gov This process generates an organozinc intermediate, a zinc enolate, which is less reactive and more stable than corresponding lithium or Grignard reagents. This reduced reactivity prevents self-condensation with the ester group. nih.gov The resulting Reformatsky reagent, bromo(ethyl 2-(naphthalen-1-yl)-2-oxoethoxy)zinc, can then react with a range of carbonyl electrophiles.
The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone, proceeding through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. nih.gov Subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product. nih.gov The use of various metals and activating agents can influence the reaction's efficiency. beilstein-journals.orgnih.gov
| Carbonyl Electrophile | Product | Typical Yield | Reference |
|---|---|---|---|
| Benzaldehyde | Ethyl 3-hydroxy-2-(naphthalen-1-yl)-3-phenylpropanoate | Moderate to High | theaic.org |
| Acetone | Ethyl 3-hydroxy-3-methyl-2-(naphthalen-1-yl)butanoate | Moderate | beilstein-journals.org |
| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2-(naphthalen-1-yl)acetate | Moderate to High | beilstein-journals.org |
Diastereoselective and Enantioselective Reformatsky Approaches with Naphthalene (B1677914) Substrates
Achieving stereocontrol in the Reformatsky reaction is a significant area of research. Diastereoselective approaches often involve the use of chiral auxiliaries attached to either the electrophile or the α-haloester. theaic.orgrsc.org For instance, reactions with chiral imines or isatin-derived ketimines have shown high levels of diastereoselectivity. theaic.org
Enantioselective versions typically employ chiral ligands to coordinate with the zinc atom, thereby creating a chiral environment around the reactive center. beilstein-journals.orgrsc.org Various chiral ligands, including amino alcohols and BINOL derivatives, have been explored. beilstein-journals.org In reactions involving naphthalene-based aldehydes, such as 1-naphthaldehyde (B104281), certain chiral 1,2-amino alcohol ligands have been shown to induce moderate to good enantioselectivity (up to 81% ee). beilstein-journals.org While specific studies on the enantioselective Reformatsky reaction of this compound are not prevalent, the principles established with similar substrates, like naphthaldehydes, demonstrate the feasibility of producing enantioenriched products. beilstein-journals.org
Mechanistic Insights into Organozinc Intermediate Generation and Transformation
The formation of the organozinc reagent is not a simple, single-step process. It begins with the oxidative addition of zinc to the C-Br bond of the α-haloester on the surface of the zinc metal. nih.gov This initially forms surface-bound organozinc intermediates. The efficiency of this step can be sluggish and is often accelerated by activating the zinc metal, for example, with agents like trimethylsilyl (B98337) chloride or by using highly reactive Rieke zinc.
Following the oxidative addition, the surface intermediates must be solubilized to participate in the reaction. nih.gov This solubilization is a critical step and can be accelerated by additives like lithium chloride (LiCl), which helps to remove the intermediates from the zinc surface by forming soluble "ate" complexes. nih.gov Once in solution, the organozinc reagent may exist as a dimer. nih.gov This dimeric structure then rearranges to form the reactive zinc enolates. nih.gov The enolate then coordinates with the carbonyl electrophile, leading to a chair-like transition state that dictates the stereochemical outcome of the carbon-carbon bond formation. nih.gov
Cross-Coupling Reaction Strategies
Beyond the classical Reformatsky reaction, the zinc enolate derived from this compound is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions, enabling the formation of α-aryl esters.
Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters
The palladium-catalyzed α-arylation of ester enolates is a powerful method for constructing α-aryl ester motifs, which are common in pharmaceuticals. The use of zinc enolates, generated in situ from α-bromo esters like this compound and zinc, is particularly advantageous as it offers a broader substrate scope compared to alkali metal enolates.
These reactions typically employ a palladium catalyst with sterically hindered and electron-rich phosphine (B1218219) ligands, such as Q-phos. The coupling can be performed with a wide variety of aryl bromides, including those with sensitive functional groups like nitro, cyano, and keto groups, at moderate temperatures. The process involves the in situ formation of the zinc Reformatsky reagent, which then undergoes transmetalation to a palladium(II) intermediate, followed by reductive elimination to furnish the α-aryl ester product and regenerate the palladium(0) catalyst.
| Aryl Bromide Partner | Catalyst System | Product | Typical Yield | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(OAc)₂ / Q-phos | Ethyl 2-(4-cyanophenyl)-2-(naphthalen-1-yl)acetate | High | |
| Methyl 4-bromobenzoate | {[P(t-Bu)₃]PdBr}₂ | Ethyl 2-(4-(methoxycarbonyl)phenyl)-2-(naphthalen-1-yl)acetate | High | |
| 2-Bromopyridine | Pd(OAc)₂ / Q-phos | Ethyl 2-(naphthalen-1-yl)-2-(pyridin-2-yl)acetate | Good |
Nickel-Catalyzed Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters
A significant advancement in cross-coupling chemistry is the development of asymmetric methods that can utilize racemic starting materials. Nickel-catalyzed asymmetric Hiyama cross-couplings have been successfully applied to racemic α-bromo esters, allowing for the synthesis of enantioenriched α-aryl carboxylic acid derivatives. nih.gov
This stereoconvergent process typically uses a catalyst system composed of a nickel source, such as NiCl₂·glyme, and a chiral diamine ligand. theaic.org The reaction couples the racemic α-bromo ester with an organosilicon reagent (an aryl silane). While specific examples utilizing this compound are not prominent in the literature, the methodology has been established for a range of α-bromo esters, demonstrating its potential for creating chiral centers with high enantioselectivity. theaic.org The reaction tolerates various functional groups and provides a powerful tool for the asymmetric synthesis of complex molecules. theaic.orgnih.gov
Photoredox Catalysis in Ester Formation via Alkoxycarbonyl Radical Intermediates
Visible-light photoredox catalysis provides a powerful method for generating radical intermediates under mild conditions. In the context of this compound, the α-bromo ester moiety is an excellent precursor for the formation of a carbon-centered radical. The process is initiated by the photoexcitation of a photocatalyst (PC) with visible light, which then engages in a single-electron transfer (SET) with the bromoester.
The proposed mechanism involves the reduction of the C-Br bond. The excited state photocatalyst (PC*) reduces the this compound, leading to the homolytic cleavage of the carbon-bromine bond. This generates the ethyl 2-(naphthalen-1-yl)-2-oxo-ethoxy radical and a bromide anion, with the photocatalyst being oxidized to PC•+. nih.gov This key radical intermediate can then be trapped by a variety of radical acceptors, such as unactivated alkenes, to form new carbon-carbon bonds. nih.gov For instance, the addition of this radical to an alkene generates a new carbon-centered radical, which can then participate in further transformations, such as pairing with a bromine radical, to complete a catalytic cycle. nih.gov
Studies on similar α-bromocarbonyl compounds have shown that this method is effective for various transformations, including carbobrominations and intramolecular cyclopropanations of alkenes. nih.govrsc.org The fluorescence quenching of the photocatalyst by the α-bromoester, but not the alkene, indicates that the initial interaction occurs between the excited photocatalyst and the bromo-compound. nih.gov This approach allows for the construction of complex molecular scaffolds from simple precursors under exceptionally mild conditions, often at room temperature. rsc.org
| Reaction Type | Catalyst System | Key Intermediate | Description |
| Radical Addition | Visible Light Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir-complexes) | Ethyl 2-(naphthalen-1-yl)-2-oxo-ethoxy radical | The C-Br bond is reduced via SET to form a carbon-centered radical, which can add to various radical acceptors like alkenes. nih.govacs.org |
| Cyclopropanation | Photoredox Catalyst / Base | α-ester radical | Intramolecular radical addition to an olefin followed by cyclization can yield functionalized bicyclic cyclopropanes. rsc.org |
Suzuki-Type Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an organoboron reagent with an organic halide. youtube.com While the most common application involves aryl or vinyl halides (C(sp²)–X), extending this reaction to alkyl halides (C(sp³)–X), such as the C(sp³)-Br bond in this compound, presents unique challenges.
Direct Suzuki coupling of non-activated secondary α-bromo esters is not as prevalent as for their aryl halide counterparts. However, significant progress has been made in related nickel- and palladium-catalyzed cross-coupling reactions that achieve the same type of transformation. For instance, a closely related method is the nickel-catalyzed Hiyama cross-coupling of racemic α-bromo esters with organosilanes. This reaction has been shown to be highly effective for creating α-aryl and α-alkenyl esters in an enantioselective manner, demonstrating that the C(sp³)-Br bond of α-bromo esters is a viable handle for cross-coupling. organic-chemistry.org This stereoconvergent approach utilizes a chiral nickel/diamine catalyst system to produce synthetically valuable α-aryl carboxylic acid derivatives with high enantiomeric excess from a racemic starting material. organic-chemistry.org
While not a "Suzuki" reaction in the strictest sense due to the use of an organosilane instead of an organoboron reagent, these findings are highly relevant. They establish the principle that transition-metal catalysis can effectively couple the α-carbon of bromoesters like this compound with various organic fragments.
Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Heck, Sonogashira)
Beyond Suzuki-type reactions, the C(sp³)-Br bond in this compound can potentially participate in other transition-metal-catalyzed cross-coupling reactions.
Kumada Coupling: This reaction pairs an organomagnesium (Grignard) reagent with an organic halide, typically catalyzed by nickel or palladium. nih.gov The Kumada coupling is known to be effective for certain alkyl halides, making it a plausible pathway for the α-arylation or α-alkylation of the title compound. The primary limitation is the high reactivity of the Grignard reagent, which could potentially react with the ester functionality.
Heck Reaction: The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. acs.org Its application to unactivated alkyl halides is rare due to issues with slow oxidative addition and competing β-hydride elimination. However, recent advancements have shown some success with activated or specific secondary alkyl bromides, suggesting that under specialized catalytic conditions, a Heck-type reaction might be feasible. acs.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.netharvard.edu Similar to the Heck reaction, its use with alkyl halides is not standard. Nevertheless, nickel-catalyzed protocols have been developed that enable the coupling of non-activated alkyl halides with alkynes, expanding the reaction's scope. researchgate.net This indicates a potential, albeit non-traditional, route for the α-alkynylation of this compound.
The table below summarizes the potential applicability of these reactions.
| Coupling Reaction | Typical Substrates | Relevance to this compound |
| Kumada | Ar/Vinyl/Alkyl-X + R-MgBr | Potentially applicable for C(sp³)-Br coupling, but chemoselectivity with the ester group is a concern. nih.gov |
| Heck | Ar/Vinyl-X + Alkene | Generally not applicable, but precedents for secondary alkyl bromides exist under specific catalytic systems. acs.orgacs.org |
| Sonogashira | Ar/Vinyl-X + Terminal Alkyne | Not standard, but Ni-catalyzed variants for non-activated alkyl halides have been reported. researchgate.net |
| Hiyama | Ar/Alkenyl-SiR₃ + R-X | A proven method for the Ni-catalyzed asymmetric cross-coupling of α-bromo esters. organic-chemistry.org |
Nucleophilic Substitution Reactions at the α-Carbon
The carbon atom bearing the bromine in this compound is highly electrophilic, making it a prime site for nucleophilic substitution reactions. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. A wide variety of nucleophiles can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds.
The α-carbon of this compound is a stereocenter. Consequently, nucleophilic substitution reactions that proceed through an SN2 mechanism will have significant stereochemical implications. The SN2 reaction involves a backside attack by the nucleophile on the carbon-bromine bond, occurring 180° away from the leaving group. rsc.org This concerted mechanism, where the new bond forms as the old one breaks, leads to a predictable inversion of the stereochemical configuration at the chiral center. rsc.org
For example, if a reaction starts with the (S)-enantiomer of this compound, the SN2 reaction with a nucleophile like sodium azide (B81097) (NaN₃) would yield the (R)-enantiomer of ethyl 2-azido-2-(naphthalen-1-yl)acetate. The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile. rsc.org
Under conditions that favor an SN1 mechanism (e.g., polar protic solvents, non-basic nucleophiles), the reaction would proceed through a planar, achiral carbocation intermediate. This would result in a loss of stereochemical information, leading to a racemic mixture of the product. vanderbilt.edu
| Nucleophile | Product Type | Mechanism | Stereochemical Outcome |
| Azide (N₃⁻) | α-Azido ester | SN2 | Inversion of configuration rsc.org |
| Cyanide (CN⁻) | α-Cyano ester | SN2 | Inversion of configuration rsc.org |
| Amines (RNH₂) | α-Amino ester | SN2 | Inversion of configuration nih.gov |
| Thiolates (RS⁻) | α-Thioether ester | SN2 | Inversion of configuration |
| Water / Alcohols | α-Hydroxy / α-Alkoxy ester | SN1 / SN2 | Racemization or Inversion |
Reduction Chemistry of the Ester Group to Alcohol Functionalities
The ethyl ester group of the title compound can be reduced to the corresponding primary alcohol, 2-bromo-2-(naphthalen-1-yl)ethanol. However, this transformation presents a significant chemoselectivity challenge due to the presence of the reducible α-bromo group.
The choice of reducing agent is critical. Strong, non-selective hydride reagents such as lithium aluminum hydride (LAH) will readily reduce both esters and alkyl halides. harvard.edu Therefore, treatment of this compound with LAH is expected to reduce both functional groups, yielding 2-(naphthalen-1-yl)ethanol as the final product after workup.
Achieving selective reduction of the ester while leaving the C-Br bond intact is difficult. Milder reagents are required, but their effectiveness varies.
Sodium borohydride (B1222165) (NaBH₄): This reagent is generally unreactive towards esters but will reduce aldehydes and ketones. youtube.com It is unlikely to reduce the ester group in the title compound under standard conditions.
Lithium borohydride (LiBH₄): This reagent is more reactive than NaBH₄ and is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu However, its reaction with alkyl halides can still occur, making the preservation of the α-bromo group uncertain. Specific mixed-reagent systems, such as LiBH₄-LiBEt₃H, have been used to selectively reduce esters in the presence of other leaving groups like tosylates, suggesting that a carefully optimized system might achieve the desired selectivity. rushim.ru
Other Transformation Pathways Involving the Bromo and Ester functionalities
In addition to the reactions described above, the dual presence of the bromo and ester groups enables other important transformations.
One of the most notable is the Reformatsky reaction . This reaction involves the treatment of an α-haloester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. nrochemistry.combyjus.com This enolate is nucleophilic but generally less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with itself (i.e., attacking the ester group of another molecule). libretexts.org The in-situ generated zinc enolate of this compound can then react with an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. libretexts.orgwikipedia.org The reaction proceeds through the oxidative addition of zinc into the C-Br bond, followed by coordination to the carbonyl electrophile and subsequent C-C bond formation. nrochemistry.comwikipedia.org
Another potential transformation is the hydrolysis of the ester group . Under either acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding α-bromo-α-(naphthalen-1-yl)acetic acid. Care must be taken, as basic conditions could also promote competing elimination or substitution reactions at the α-carbon.
Applications of Ethyl 2 Bromo 2 Naphthalen 1 Yl Acetate As a Synthetic Building Block
Construction of Complex Carbon Frameworks through Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is an ideal substrate for certain MCRs, particularly those that build heterocyclic structures.
A prime example is its application in one-pot Hantzsch-type thiazole (B1198619) syntheses. In these reactions, the α-bromoester can be condensed with a sulfur-containing nucleophile, such as thiourea (B124793), and an aldehyde in a single step. mdpi.comresearchgate.net This process efficiently assembles a highly substituted thiazole ring directly attached to the naphthalene (B1677914) core, demonstrating the power of MCRs to rapidly generate molecular complexity from simple, readily available starting materials. asianpubs.org
Role in Heterocyclic Compound Synthesis
The inherent reactivity of this compound makes it a cornerstone in the synthesis of various heterocyclic compounds. Its ability to act as a bifunctional electrophile allows for the systematic construction of rings containing nitrogen, sulfur, and other heteroatoms, which are prevalent scaffolds in medicinal chemistry.
The synthesis of heterocycles bearing a naphthalene unit is of significant interest due to the unique photophysical and biological properties of such fused systems. This compound serves as a key starting material for accessing important classes of these compounds, including thiazoles and pyrazoles.
Thiazoles: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. organic-chemistry.org In this reaction, an α-halocarbonyl compound, such as this compound, undergoes cyclocondensation with a thioamide. scribd.com The reaction proceeds by initial S-alkylation of the thioamide by the α-bromoester, followed by intramolecular cyclization and dehydration to afford the final aromatic thiazole ring. This method provides direct access to 2-aminothiazoles when thiourea is used, a structural motif found in numerous pharmacologically active compounds. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Resulting Heterocyclic Core | Synthesis Type |
| This compound | Thiourea | 2-Amino-4-(naphthalen-1-yl)thiazole derivative | Hantzsch Thiazole Synthesis |
Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are another important class of compounds accessible from this building block. The Knorr pyrazole (B372694) synthesis and related methods often utilize a 1,3-dicarbonyl compound and a hydrazine (B178648). slideshare.netyoutube.com this compound can be used as a precursor to the required dicarbonyl species or can react directly in a multi-step, one-pot sequence. For instance, reaction with a hydrazine can form a hydrazinyl intermediate, which can then undergo cyclization with a β-ketoester to form the pyrazole ring. nih.govrsc.org This pathway leverages the electrophilicity of the bromine-bearing carbon to initiate the sequence for ring formation.
| Reactant 1 | Reactant 2 | Resulting Heterocyclic Core | Synthesis Type |
| This compound | Hydrazine / Substituted Hydrazine | Naphthalene-substituted Pyrazole/Pyrazolone | Knorr-type Pyrazole Synthesis |
Precursor for Chirality Introduction in Advanced Organic Molecules
The carbon atom bonded to the naphthalene ring, bromine, hydrogen, and ester group in this compound is a prochiral center. This feature makes it an exceptionally valuable precursor for introducing stereochemistry into organic molecules. The development of enantiomerically pure pharmaceuticals is critical, as different enantiomers of a drug can have vastly different biological activities.
Enantiomerically pure α-aryl carboxylic acids and their derivatives are among the most important chiral scaffolds in the pharmaceutical industry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The parent compound, 1-Naphthaleneacetic acid, is a well-known plant growth regulator. wikipedia.orgbcpcpesticidecompendium.org this compound is an ideal starting material for the asymmetric synthesis of these valuable compounds.
Strategies for achieving high enantioselectivity include catalytic asymmetric substitution of the bromide or kinetic resolution of the racemic starting material. In a kinetic resolution, a chiral catalyst or reagent selectively reacts with one enantiomer of the racemic bromoester, allowing the unreacted, enantiomerically-enriched substrate to be recovered. acs.org Alternatively, asymmetric catalysis can be employed, where a chiral catalyst (such as a phase-transfer catalyst or a metal complex with a chiral ligand) directs the approach of a nucleophile to the prochiral center, leading to the formation of one enantiomer of the product in excess.
| Asymmetric Strategy | Description |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of the racemic this compound, leaving the other enantiomer enriched. |
| Catalytic Asymmetric Substitution | A chiral catalyst directs the nucleophilic substitution of the bromine atom, creating a new stereocenter with high enantiomeric purity. |
Beyond carboxylic acid derivatives, the functionality within this compound allows for its conversion into other important classes of chiral molecules, namely chiral alcohols and amines.
Chiral Alcohols: The ester group can be reduced to a primary alcohol. The use of biocatalysts, such as baker's yeast or isolated reductase enzymes, is a powerful method for the asymmetric reduction of carbonyl compounds. nottingham.edu.cnnih.govnih.gov By analogy, these methods can be applied to the ester, potentially after substitution of the bromine, to yield chiral diols or hydroxy ethers with high enantiomeric purity. researchgate.net
Chiral Amines: Chiral amines are ubiquitous in natural products and pharmaceuticals. These can be synthesized from this compound through nucleophilic substitution of the bromine atom. This can be achieved in a diastereoselective manner by using a chiral amine as the nucleophile, where the existing stereocenter on the incoming amine influences the stereochemical outcome of the reaction. Alternatively, a more versatile enantioselective approach involves using an achiral amine in the presence of a chiral catalyst to control the stereochemistry of the newly formed C-N bond.
Intermediate in Multi-Step Organic Syntheses of Complex Targets
The utility of this compound is further demonstrated by its role as a key intermediate in the multi-step synthesis of more complex molecular targets. Its functional handles allow for sequential and controlled modifications, building up molecular complexity step-by-step.
For example, it serves as a direct precursor to a variety of derivatives of 1-naphthaleneacetic acid (NAA). thegoodscentscompany.com The bromine atom can be replaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, or organometallic reagents) to introduce new functional groups. For instance, reaction with sodium selenide (B1212193) followed by alkylation can lead to (naphthalen-1-yl-selenyl)acetic acid derivatives, which are compounds of interest for their unique chemical properties and potential biological activities. nih.gov This versatility allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. The ability to readily functionalize the α-position of the naphthaleneacetic acid scaffold makes this compound an invaluable tool for chemists aiming to synthesize complex and functionally diverse organic molecules.
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation
The definitive identification and characterization of ethyl 2-bromo-2-(naphthalen-1-yl)acetate rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the different components of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would present characteristic signals corresponding to the ethyl group and the naphthalene (B1677914) ring protons. The ethyl group is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The methine proton (CH-Br) at the chiral center would appear as a singlet, integrating to one proton. The seven protons of the naphthalene ring would resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, with complex splitting patterns due to coupling between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the methyl and methylene carbons of the ethyl group, the methine carbon attached to the bromine, the carbonyl carbon of the ester, and the ten carbons of the naphthalene ring. The chemical shifts of these carbons are influenced by their local electronic environment. Carbons bonded to electronegative atoms like oxygen and bromine are deshielded and appear at a lower field. libretexts.org The carbonyl carbon is characteristically found at the low-field end of the spectrum, generally in the range of 160-180 ppm. libretexts.org
Interactive Data Table: Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl CH₂ | ~4.2 (quartet) | ~61 |
| Methine CH-Br | ~5.5 (singlet) | ~45 |
| Naphthalene H | 7.0 - 8.5 (multiplets) | 120 - 135 |
| Carbonyl C=O | - | ~170 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₃BrO₂), HRMS would provide a precise mass measurement of the molecular ion. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The computed monoisotopic mass of this compound is 292.00989 Da. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption peak is expected around 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching of the naphthalene ring would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Br | Stretch | 500 - 700 |
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Computational chemistry provides valuable theoretical insights into the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Studies of Reactivity and Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be used to model its reactivity in various chemical transformations. For instance, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the sites of nucleophilic and electrophilic attack. Furthermore, DFT can be employed to study reaction mechanisms, such as nucleophilic substitution at the chiral center, by calculating the energies of reactants, transition states, and products. acs.org
Conformational Analysis and Stereochemical Predictions
The presence of a chiral center and a bulky naphthalene group suggests that this compound can exist in different spatial arrangements or conformations. Conformational analysis, often performed using computational methods like DFT, can determine the relative stabilities of these different conformations. By calculating the potential energy surface as a function of dihedral angles, the most stable, low-energy conformation of the molecule can be identified. These calculations are crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity. For molecules with stereocenters, these computational approaches can also aid in predicting stereochemical outcomes of reactions. acs.org
X-ray Crystallography of Related Naphthyl Acetate (B1210297) Derivatives for Solid-State Structure
Ethyl (6-bromo-2-naphthyloxy)acetate
A notable example is the crystal structure of Ethyl (6-bromo-2-naphthyloxy)acetate. The analysis of this compound reveals a molecule comprised of two essentially planar segments: the bromonaphthyl group and the ethoxycarbonylmethoxy moiety. guidechem.com The dihedral angle between these two planes is a significant 79.23 (7)°. guidechem.com This pronounced twist is a key feature of its three-dimensional structure. The crystal packing of this derivative is stabilized by weak C—H···O hydrogen bonds. guidechem.com
Interactive Table: Crystallographic Data for Ethyl (6-bromo-2-naphthyloxy)acetate guidechem.com
| Parameter | Value |
| Empirical Formula | C₁₄H₁₃BrO₃ |
| Formula Weight | 309.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9979 (5) |
| b (Å) | 9.3847 (7) |
| c (Å) | 27.778 (3) |
| β (°) | 94.857 (8) |
| Volume (ų) | 1295.5 (2) |
| Z | 4 |
| Temperature (K) | 173 (2) |
Ethyl (naphthalen-2-yloxy)acetate
Another pertinent structure is that of Ethyl (naphthalen-2-yloxy)acetate. In this derivative, the dihedral angle between the naphthyl ring system and the acetate side chain is considerably smaller, measured at 9.00 (14)°. guidechem.comacs.org The ethoxy chain in this molecule adopts an extended conformation. guidechem.comacs.org Unlike its brominated counterpart, the crystal structure of Ethyl (naphthalen-2-yloxy)acetate does not exhibit significant directional interactions beyond standard van der Waals forces. guidechem.comacs.org The synthesis of this compound involves the reaction of 2-naphthol (B1666908) with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry acetone. guidechem.com
Interactive Table: Crystallographic Data for Ethyl (naphthalen-2-yloxy)acetate acs.org
| Parameter | Value |
| Empirical Formula | C₁₄H₁₄O₃ |
| Formula Weight | 230.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0504 (11) |
| b (Å) | 9.7719 (15) |
| c (Å) | 10.8744 (16) |
| α (°) | 106.062 (12) |
| β (°) | 94.593 (13) |
| γ (°) | 103.358 (14) |
| Volume (ų) | 598.15 (17) |
| Z | 2 |
| Temperature (K) | 293 |
Computational Studies
In the absence of direct experimental data for the title compound, computational methods serve as a powerful tool for predicting its properties. Density Functional Theory (DFT) calculations, for instance, can be employed to model the molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. bldpharm.com Such computational analyses on related structures have shown good correlation with experimental data, lending confidence to their predictive power for the target molecule. bldpharm.com For example, computational studies on various naphthalene derivatives have been used to investigate noncovalent interactions and charge distribution, which are crucial for understanding their reactivity and intermolecular associations.
Future Research Directions and Potential Innovations
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of α-aryl-α-haloesters like Ethyl 2-bromo-2-(naphthalen-1-yl)acetate presents challenges in achieving high selectivity and efficiency. Future research is poised to address these challenges through the development of sophisticated catalytic systems.
Advanced Palladium Catalysis: Building on established methods for the α-arylation of esters, new palladium catalysts featuring bulky, electron-rich phosphine (B1218219) ligands can be explored. organic-chemistry.orgorganic-chemistry.org These catalysts could enable the direct and more efficient coupling of a naphthalene (B1677914) precursor with a bromoacetate (B1195939) entity under milder conditions, potentially reducing byproduct formation.
Phase-Transfer Catalysis (PTC): The application of chiral phase-transfer catalysts offers a promising route for the enantioselective synthesis of the target compound. nih.gov This methodology involves the use of a catalyst, such as a chiral quaternary ammonium salt, to shuttle reactants between an aqueous and an organic phase, allowing for controlled, asymmetric bond formation under mild conditions. youtube.com
Organocatalysis: Metal-free catalytic systems represent a green and sustainable alternative. The development of chiral organocatalysts, such as chiral amines or phosphoric acids, could facilitate the enantioselective bromination of ethyl 2-(naphthalen-1-yl)acetate. This approach avoids the cost and toxicity associated with transition metals. mdpi.com
| Catalytic System | Potential Catalyst Type | Key Advantages | Research Focus |
|---|---|---|---|
| Palladium Catalysis | Pd(OAc)₂ with bulky phosphine ligands (e.g., Q-phos) | High efficiency, functional group tolerance. organic-chemistry.orgnih.gov | Lowering catalyst loading, room temperature reactions. |
| Phase-Transfer Catalysis (PTC) | Chiral quaternary ammonium salts (e.g., NAS bromide derivatives) | Enantioselectivity, mild conditions, operational simplicity. nih.gov | Design of new catalysts for higher enantiomeric excess (ee). |
| Organocatalysis | Chiral Brønsted acids or amines. | Metal-free, environmentally benign, high stereocontrol. mdpi.com | Development of bifunctional catalysts for one-pot synthesis. |
Exploration of Bio-Catalytic Transformations for Enantioselective Synthesis
Biocatalysis is emerging as a powerful tool for producing chiral molecules with high specificity. For this compound, enzymes could provide a highly effective route to enantiomerically pure forms.
Enzymatic Kinetic Resolution: A racemic mixture of the target compound could be resolved using enzymes like lipases or esterases. These enzymes would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. This technique has been successfully applied to the synthesis of (S)-(+)-Naproxen, a structurally related compound. nih.gov
Engineered Biocatalysts: Future work could involve the directed evolution of enzymes to create biocatalysts specifically tailored for the asymmetric synthesis of the target molecule. For instance, engineered protoglobin nitrene transferases have been used for the enantioselective synthesis of α-amino esters, demonstrating the potential for creating enzymes for novel C-H functionalization reactions. nih.gov This could lead to a direct, highly enantioselective synthesis from a naphthalene precursor.
| Strategy | Enzyme Class | Description | Anticipated Outcome |
|---|---|---|---|
| Kinetic Resolution | Lipases, Esterases | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Separation of one enantiomer with high purity (up to 50% theoretical yield). |
| Asymmetric Synthesis | Engineered Halogenases or Esterases | Direct synthesis of a single enantiomer from a prochiral substrate. | High enantiomeric excess (>99% ee) and high theoretical yield. |
Mechanochemical Approaches in Organic Synthesis of the Compound and Its Derivatives
Mechanochemistry, particularly ball milling, offers a green and efficient alternative to traditional solvent-based synthesis. fritsch-international.combenthamscience.com This approach can lead to shorter reaction times, reduced solvent waste, and access to different reaction pathways. benthamdirect.combohrium.com
The synthesis of this compound and its subsequent derivatization could be achieved by milling the reactants in a stainless-steel jar with grinding balls. nih.gov For example, the direct bromination of ethyl 2-(naphthalen-1-yl)acetate could be performed by milling it with a solid brominating agent. Similarly, nucleophilic substitution reactions on the bromo-ester could be carried out by milling it with a solid nucleophile, potentially without any solvent. chemrxiv.org This methodology has proven effective for synthesizing primary amides from esters and for preparing α-halo alkylboronic esters. researchgate.netnih.gov
| Parameter | Conventional Solution-Phase Synthesis | Hypothetical Mechanochemical Synthesis |
|---|---|---|
| Solvent | Typically requires large volumes of organic solvents (e.g., Toluene, THF). | Solvent-free or minimal use of liquid-assisted grinding (LAG). fritsch-international.com |
| Reaction Time | Can range from several hours to days. | Potentially reduced to minutes or a few hours. acs.org |
| Energy Input | Thermal heating. | Mechanical energy via milling. benthamscience.com |
| Environmental Impact | Higher waste generation. | Significantly reduced waste, aligning with green chemistry principles. bohrium.com |
Expansion of Substrate Scope and Reaction Diversity for Broader Applicability
This compound is a versatile intermediate due to its reactive C-Br bond and ester functionality. wikipedia.org Future research should focus on systematically exploring its reactivity with a diverse range of substrates.
Nucleophilic Substitution Reactions: The compound can serve as a potent electrophile. A broad array of nucleophiles, including amines, thiols, azides, and various carbon nucleophiles, could be reacted to generate a library of novel 1-naphthyl-substituted compounds with potential applications in various fields. ambeed.com
Reformatsky Reaction: The α-bromo ester functionality is ideal for the Reformatsky reaction. byjus.comwikipedia.org Reacting this compound with zinc and various aldehydes or ketones would produce a range of β-hydroxy esters. libretexts.orgtestbook.comnrochemistry.com These products are valuable building blocks for the synthesis of more complex molecules. organic-chemistry.org
| Reaction Type | Reactant | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Primary/Secondary Amines | α-Amino Esters |
| Nucleophilic Substitution | Thiols | α-Thio Esters |
| Nucleophilic Substitution | Sodium Azide (B81097) | α-Azido Esters |
| Reformatsky Reaction | Aldehydes/Ketones | β-Hydroxy Esters |
Applications in Advanced Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)
The naphthalene moiety is a well-known chromophore used in the construction of conjugated materials for optoelectronic applications. mdpi.comresearchgate.net this compound could be a valuable monomer for creating novel functional polymers.
Side-Chain Functionalization: The compound can be used to functionalize existing polymers or be converted into a monomer for polymerization. The naphthalene group can be incorporated into the side chain of a polymer backbone, influencing the material's photophysical properties.
Monomer Synthesis for Conjugated Polymers: The ester group could be modified, or the entire molecule could be transformed into a polymerizable unit, such as a vinyl or acetylene derivative. Polymerization could lead to materials analogous to poly(naphthalene vinylene) (PNV), which are studied for their use in organic light-emitting diodes (OLEDs). tdl.org Naphthalene-based polymers are known for their high thermal stability and potential as blue-light emitters in OLEDs. mdpi.comacs.org
| Polymer Type | Role of the Naphthalene Unit | Potential Application |
|---|---|---|
| Side-Chain Functionalized Polymers | Pendant chromophore | Organic scintillators, fluorescent sensors |
| Conjugated Polymers (e.g., PNV derivatives) | Part of the conjugated backbone | Active layer in OLEDs, organic photovoltaics (OPVs). acs.org |
Strategic Design for Novel Pharmaceutical Intermediates and Agrochemicals (Focus on Synthetic Pathways)
The naphthalene scaffold is present in numerous pharmacologically active compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen. dovepress.comgoogle.com The structural similarity of this compound to Naproxen precursors makes it an attractive starting point for the synthesis of new pharmaceutical and agrochemical agents. researchgate.net
Future research should focus on using the compound as a versatile building block. The bromine atom can be displaced by various nitrogen- or sulfur-containing heterocycles, which are common motifs in bioactive molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, a key functional group for biological activity, or reduced to an alcohol for further derivatization. This strategic design allows for the rapid generation of diverse molecular architectures for screening in drug discovery and agrochemical development programs.
| Step | Reaction | Intermediate/Product | Rationale |
|---|---|---|---|
| 1 | Nucleophilic substitution with a heterocyclic amine (e.g., imidazole). | Ethyl 2-(imidazol-1-yl)-2-(naphthalen-1-yl)acetate | Introduction of a common pharmacophore. |
| 2 | Hydrolysis of the ester group (e.g., using LiOH). | 2-(Imidazol-1-yl)-2-(naphthalen-1-yl)acetic acid | Generation of a carboxylic acid to mimic structures of known drugs. |
Q & A
Basic Research Questions
Q. How is Ethyl 2-bromo-2-(naphthalen-1-yl)acetate synthesized, and what are the common challenges in its preparation?
- Methodology : The compound is synthesized via nucleophilic substitution, typically reacting ethyl bromoacetate with naphthalen-1-yl precursors. A documented approach involves using sodium nitrite in DMF with phloroglucinol, though steric hindrance from the naphthalene ring often leads to unintended by-products like ethyl 2-hydroxy-2-(naphthalen-1-yl)acetate . Key challenges include optimizing reaction time, temperature, and catalyst selection to suppress hydrolysis or undesired substitutions.
- Purification : Column chromatography or distillation is recommended, with monitoring via thin-layer chromatography (TLC) to track reaction progress .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while infrared (IR) spectroscopy confirms ester and bromine moieties . Single-crystal X-ray diffraction, refined using programs like SHELXL, provides definitive spatial arrangements .
- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies impurities. Melting point analysis and mass spectrometry (MS) further validate molecular integrity .
Q. What are the primary applications of this compound in organic synthesis?
- Intermediate Role : It serves as a precursor for heterocyclic compounds, such as benzoxazole derivatives, through reactions with amines or thiols .
- Fluorescent Probes : Functionalization of the naphthalene ring enables its use in synthesizing fluorescent tags for biological imaging .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Parameter Tuning : Adjusting solvent polarity (e.g., using DMF for better solubility) and temperature control (e.g., low-temperature reflux) reduces hydrolysis. Catalytic additives like phase-transfer agents improve yield by enhancing nucleophilicity .
- Steric Mitigation : Introducing bulky protecting groups on the naphthalene ring or using microwave-assisted synthesis can accelerate reaction kinetics, minimizing side reactions .
Q. What strategies resolve contradictions in crystallographic data for brominated naphthalene derivatives?
- Validation Protocols : Cross-validate data using multiple refinement tools (e.g., SHELXTL vs. OLEX2) and check for twinning or disorder via PLATON .
- Data Consistency : Compare bond lengths and angles with similar structures in the Cambridge Structural Database (CSD) to identify outliers .
Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic Insight : The bulky naphthalene group impedes attack at the α-carbon, favoring alternative pathways like elimination or hydrolysis. Computational modeling (DFT) predicts transition states and identifies reactive conformers .
- Experimental Design : Use kinetic isotope effects or substituent variation (e.g., electron-withdrawing groups) to modulate steric and electronic effects .
Methodological Considerations
- Crystallography : For accurate structure determination, employ SHELXT for space-group identification and SHELXL for refinement, ensuring adherence to IUCr validation guidelines .
- Synthetic Troubleshooting : When unexpected products arise (e.g., hydroxy derivatives), characterize intermediates via in-situ IR or LC-MS to pinpoint mechanistic deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
